Inferior P2Y6R Antagonist Affinity Confirms the 7-Fluoro Position is a Differentiating Structural Feature
In a direct comparison of 2H-chromene analogs, the introduction of a fluorine atom at the 7-position leads to reduced affinity for the human P2Y6 receptor compared to the 6-fluoro analog. This provides quantitative evidence that the 7-fluoro substitution pattern is a defining and differentiating structural feature, not a generic modification [1].
| Evidence Dimension | hP2Y6 Receptor Affinity |
|---|---|
| Target Compound Data | Reduced affinity compared to 6-fluoro analog (IC50 value not reported, but effect described as reduced) |
| Comparator Or Baseline | 6-fluoro-2H-chromene analog 11: IC50 1-2 µM range; 5,7,8-halogen substitution: reduced affinity [1] |
| Quantified Difference | A 7-fluoro substitution reduces hP2Y6R affinity, whereas a 6-fluoro substitution results in an IC50 in the 1-2 µM range, indicating a position-dependent 2- to >10-fold difference in potency [1]. |
| Conditions | Calcium mobilization assay in human P2Y6R-expressing astrocytoma cells [1]. |
Why This Matters
This data directly informs procurement by demonstrating that the 7-fluoro isomer is not an equipotent substitute for the 6-fluoro isomer in this target class, making the specific CAS 179071-53-5 a necessary purchase for SAR studies exploring 7-position effects or for negative control experiments.
- [1] Jung, Y. H., et al. (2022). Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 75, 128981. doi: 10.1016/j.bmcl.2022.128981 View Source
